molecular formula C11H16O B1666563 Benzeneethanol, 3-(1-methylethyl)- CAS No. 68480-22-8

Benzeneethanol, 3-(1-methylethyl)-

Cat. No. B1666563
CAS RN: 68480-22-8
M. Wt: 164.24 g/mol
InChI Key: ZNRBQJLZGSDXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanol, 3-(1-methylethyl)- is a bioactive chemical.

Scientific Research Applications

Polymerization and Chemical Synthesis

Benzeneethanol derivatives have been explored in the field of polymerization and chemical synthesis. For instance, 1,4-bis(1-methoxy-1-methylethyl)benzene, a derivative, is known for its role in cationic polymerizations, specifically as an initiator/transfer agent (Dittmer, Pask, & Nuyken, 1992). Another study focuses on the stereochemistry of the Friedel-Crafts reaction involving similar compounds, which is crucial in organic synthesis (Segi et al., 1982).

Catalyst Design and Mechanisms

In the realm of catalysis, compounds such as 1,4-bis(1-methoxy-1-methylethyl)benzene are instrumental in understanding the mechanisms of catalyst activation and interaction. A study examining the interaction of this compound with BCl3 in CH2Cl2 contributed to the basic understanding of the inifer mechanism (Dittmer, Pask, & Nuyken, 1992). Furthermore, complexes formed with such benzeneethanol derivatives have been explored for their potential in catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013).

Environmental and Safety Applications

From an environmental and safety perspective, the synthesis and application of benzeneethanol derivatives, such as 1,3-Bis(isocyanatomethyl)benzene, are of interest due to their properties like yellowing resistance and weather resistance. Research has focused on developing non-phosgene green synthesis processes for these compounds, considering their widespread applications in industries like automotive and construction (Jianxun et al., 2018).

Organic Chemistry and Reaction Dynamics

In organic chemistry, the understanding of reaction dynamics and mechanisms involving benzeneethanol derivatives is crucial. For example, research on the liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes has provided insights into the kinetics and thermal stability of certain hydroperoxides, which are important for industrial chemical processes (Zawadiak, Jakubowski, & Stec, 2005).

properties

IUPAC Name

2-(3-propan-2-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRBQJLZGSDXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071572
Record name Benzeneethanol, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanol, 3-(1-methylethyl)-

CAS RN

68480-22-8
Record name 3-(1-Methylethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68480-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 3-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-isopropylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.434
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Record name M-ISOPROPYLPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY788PSU8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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